molecular formula C23H20Cl2N4O3 B4371895 N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B4371895
M. Wt: 471.3 g/mol
InChI Key: YWNMLLWUQSDDAD-UHFFFAOYSA-N
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Description

N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a benzyl group, and an isoxazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps, including the formation of the pyrazole ring, chlorination, and coupling reactions. One common method involves the use of electrophilic aromatic substitution to introduce the chloro groups, followed by nucleophilic substitution to attach the benzyl and isoxazole groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This often includes the use of automated reactors, high-throughput screening for optimal conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazole-based molecules. These compounds often share structural features and may exhibit similar chemical and biological properties.

Uniqueness

N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O3/c1-14-19(15(2)32-28-14)13-31-18-9-7-16(8-10-18)23(30)26-22-21(25)12-29(27-22)11-17-5-3-4-6-20(17)24/h3-10,12H,11,13H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNMLLWUQSDDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

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